molecular formula C17H24ClN3O2 B13994871 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride

4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride

Cat. No.: B13994871
M. Wt: 337.8 g/mol
InChI Key: FHWPLJFSEARFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride typically involves multiple steps:

    Formation of the Benzoyl Chloride Intermediate: This step involves the chlorination of a benzoyl precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the benzoyl chloride intermediate.

    Attachment of the Tetrahydropyran Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the compound

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted products with new functional groups replacing the benzoyl chloride

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylpiperazin-1-yl)-2-aminobenzoyl chloride: Lacks the tetrahydropyran moiety.

    4-(4-methylpiperazin-1-yl)-2-(methylamino)benzoyl chloride: Contains a methylamino group instead of the tetrahydropyran moiety.

    4-(4-methylpiperazin-1-yl)-2-(ethylamino)benzoyl chloride: Contains an ethylamino group instead of the tetrahydropyran moiety.

Uniqueness

The presence of the tetrahydropyran moiety in 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride distinguishes it from similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoyl chloride

InChI

InChI=1S/C17H24ClN3O2/c1-20-6-8-21(9-7-20)14-2-3-15(17(18)22)16(12-14)19-13-4-10-23-11-5-13/h2-3,12-13,19H,4-11H2,1H3

InChI Key

FHWPLJFSEARFHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)Cl)NC3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.